Disopyramide hydrochloride

Description

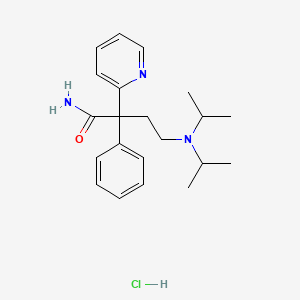

alpha-(2-(Bis(1-methylethyl)amino)ethyl)-alpha-phenyl-2-pyridineacetamide hydrochloride is a chiral acetamide derivative featuring a bis(1-methylethyl)amino (diisopropylamino) group, a phenyl-substituted pyridine backbone, and a hydrochloride salt. First disclosed in a 1983 patent by G.D. Searle & Co., this compound is synthesized via a multi-step process involving condensation reactions and stereoselective resolution to isolate the (-)-enantiomer, which is pharmacologically active . While the patent highlights the phosphate salt as the preferred formulation, the hydrochloride salt remains a viable alternative due to its stability and solubility profile.

Properties

CAS No. |

54687-36-4 |

|---|---|

Molecular Formula |

C21H30ClN3O |

Molecular Weight |

375.9 g/mol |

IUPAC Name |

4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;hydrochloride |

InChI |

InChI=1S/C21H29N3O.ClH/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);1H |

InChI Key |

QFCSSPXLFBDRQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.Cl |

Related CAS |

3737-09-5 (Parent) |

Origin of Product |

United States |

Preparation Methods

The synthesis of gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide involves several key steps:

Arylating Benzylcyanide: The process begins with the arylation of benzylcyanide using 2-chloropyridine in the presence of sodium amide.

Hydrolysis and Salt Formation: The intermediate product undergoes hydrolysis and is then converted into its phosphate salt form.

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Key Reaction Pathways

While explicit reaction schemes for this compound are not detailed in sources, analogous syntheses of related compounds (e.g., Disopyramide) and structural analysis inform the following steps:

Step 1: Formation of the Pyridine-Acetamide Core

-

Pyridineacetic acid is likely the starting material, with the carboxylic acid group activated (e.g., via esterification) for amide bond formation.

-

Reaction with an amine (e.g., bis(1-methylethyl)amine ) under coupling conditions (e.g., HATU, DCC) would yield the acetamide intermediate .

Step 3: Chiral Resolution

-

The compound’s chiral center (as indicated by the C@@ notation in SMILES) suggests stereospecific synthesis or resolution via chromatography .

Reactivity and Stability

-

Amide Bond Stability : The acetamide group is stable under basic conditions but may hydrolyze under acidic or enzymatic conditions.

-

Amino Group Reactivity : The tertiary amine (bis(1-methylethyl)amino) is less reactive than primary amines but may undergo quaternization in strong acids/bases .

-

Pyridine Ring Reactivity : Substituted pyridines are generally stable but can undergo electrophilic substitution under harsh conditions .

Scientific Research Applications

Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide has several scientific research applications:

Mechanism of Action

Gamma-Diisopropylamino-alpha-phenyl-alpha-(2-pyridyl)butyramide exerts its effects by blocking sodium channels in the myocardium, which prolongs the action potential duration and increases the effective refractory period . It also inhibits HERG-encoded potassium channels, contributing to its anti-arrhythmic properties . The compound’s molecular targets include sodium and potassium channels, which are crucial for maintaining cardiac rhythm .

Comparison with Similar Compounds

Structural Differences

- The pyridine ring may contribute to π-π stacking interactions with biological targets .

- Piperidinium Analog (): A rigid piperidinium moiety replaces the flexible diisopropylamino group, which may alter receptor binding kinetics. The benzylidene group introduces additional aromaticity, possibly affecting metabolic stability .

- Ritalinic Acid Hydrochloride : Features a carboxylic acid group instead of an acetamide, increasing polarity and reducing lipophilicity. This structural difference limits CNS penetration, aligning with its role as a methylphenidate metabolite .

Pharmacological and Pharmacokinetic Profiles

Pharmacological Activity

- Target Compound: Likely modulates monoamine transporters (e.g., dopamine, norepinephrine) due to structural similarities to psychostimulants like methylphenidate. The diisopropylamino group may enhance selectivity for specific transporter isoforms .

- Ritalinic Acid : Lacks intrinsic stimulant activity but serves as a biomarker for methylphenidate compliance monitoring due to its metabolic origin .

Physicochemical and Pharmacokinetic Properties

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to its free base. However, the phosphate salt (preferred per the patent) may offer superior solubility in physiological buffers .

- Lipophilicity: The diisopropylamino group in the target compound increases logP relative to Ritalinic Acid, favoring CNS uptake. The piperidinium analog’s benzylidene group may counterbalance its polar piperidinium moiety, resulting in moderate lipophilicity .

Research Findings and Clinical Implications

- Target Compound : Preclinical studies (inferred from patent claims) likely demonstrate efficacy in animal models of CNS disorders. Its enantiomeric purity (>99% ee for the (-)-isomer) suggests optimized receptor engagement .

- Piperidinium Analog : Classified as a research chemical with 96% purity, indicating exploratory use in early-stage pharmacological assays .

- Ritalinic Acid: Clinically validated as a non-active metabolite, with pharmacokinetic studies confirming its utility in monitoring methylphenidate therapy adherence .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain reflux conditions (e.g., 70–80°C) during alkylation to enhance reaction kinetics while avoiding decomposition.

- Catalyst Screening : Test alternatives to sulfuric acid (e.g., p-toluenesulfonic acid) to reduce side reactions observed in similar syntheses .

- Purification : Use recrystallization from ethanol/water mixtures to isolate high-purity product.

Basic Question: How should researchers characterize the structural purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Confirm the presence of the pyridine ring (δ 8.5–7.5 ppm), bis(isopropyl)amino group (δ 3.2–3.5 ppm for N-CH2, δ 1.1–1.3 ppm for CH(CH3)2), and phenyl protons (δ 7.3–7.5 ppm).

- 13C NMR : Identify carbonyl (δ ~170 ppm), pyridine carbons (δ 120–150 ppm), and quaternary carbons.

- High-Performance Liquid Chromatography (HPLC) :

- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min.

- Detection : UV at 254 nm for pyridine and aromatic moieties.

- Mass Spectrometry (MS) : ESI-MS in positive mode to confirm molecular ion [M+H]+ and chloride adducts .

Advanced Question: What strategies resolve contradictions between in vitro binding affinity and in vivo pharmacokinetic data for this compound?

Methodological Answer:

Discrepancies often arise from solubility, protein binding, or metabolic instability.

Solubility Enhancement : Test hydrochloride salt formulations in biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal conditions. Adjust pH to 3–4 for optimal dissolution .

Plasma Protein Binding : Use equilibrium dialysis to measure free fraction. High binding (>90%) may reduce in vivo efficacy despite strong in vitro activity.

Metabolic Profiling : Conduct microsomal stability assays (human/rodent liver microsomes) with LC-MS/MS to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

Advanced Question: How can researchers design experiments to quantify degradation products under accelerated stability conditions?

Methodological Answer:

Forced Degradation Studies :

- Thermal Stress : Heat at 40–60°C for 14 days in solid and solution states.

- Hydrolytic Conditions : Expose to 0.1N HCl/NaOH at 25°C for 24 hours.

- Oxidative Stress : Treat with 3% H2O2 for 24 hours.

Analytical Workflow :

- HPLC-DAD/MS : Use a gradient method (10–90% acetonitrile in 20 min) to separate degradation products. Compare retention times and MS fragmentation patterns to known impurities (e.g., dealkylated or oxidized analogs) .

- Quantification : Calibrate with reference standards (e.g., Ethylphenidate Hydrochloride as a structural analog for method validation) .

Advanced Question: What computational and experimental approaches validate the compound’s interaction with neuronal receptors?

Methodological Answer:

Molecular Docking :

- Target Selection : Focus on receptors with pyridine/acetamide affinity (e.g., nicotinic acetylcholine or sigma receptors).

- Software : Use AutoDock Vina with crystal structures (PDB: 4PQH for nAChR) to predict binding poses.

In Vitro Binding Assays :

- Radioligand Displacement : Use [3H]-epibatidine for nAChR or [3H]-DTG for sigma receptors. Calculate IC50 values and compare to docking results.

- Functional Assays : Measure intracellular Ca2+ flux in SH-SY5Y cells to confirm receptor activation/inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.